9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole

OLED host materials carbazole bromination regioisomer reactivity

Researchers pursuing 2,7-linked carbazole polymers and D-A type TADF emitters frequently face regiochemical dead-ends with generic C3-bromo carbazole intermediates, which cannot deliver the requisite 2,7-conjugated architecture. 9-(4-Biphenylyl)-2-bromocarbazole (CAS 1393835-87-4) is the definitive solution, providing exclusive C2-bromo reactivity for Suzuki-Miyaura cross-coupling toward 2,7-linkages inaccessible via C3-bromo isomers (e.g., CAS 894791-46-9). • Enables faster oxidative addition kinetics than the 2-chloro analog (CAS 1259388-62-9), maximizing coupling yields under palladium catalysis. • The para-biphenyl N9-substituent synergizes with the C2-bromine to confer intrinsic bipolar charge transport-directly applicable as a phosphorescent OLED host material with reduced efficiency roll-off. • Melting point 173-177°C with thermal decomposition exceeding 350°C ensures compatibility with vacuum thermal evaporation processing. • Supplied at ≥98% purity with documented analytical certificates; available from gram to kilogram scale for seamless R&D-to-pilot transition.

Molecular Formula C24H16BrN
Molecular Weight 398.3 g/mol
CAS No. 1393835-87-4
Cat. No. B1532906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole
CAS1393835-87-4
Molecular FormulaC24H16BrN
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br
InChIInChI=1S/C24H16BrN/c25-19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H
InChIKeyWNJONVVVRMCDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole: Technical Procurement Overview for OLED Intermediate 1393835-87-4


9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole (CAS 1393835-87-4) is a brominated carbazole derivative with the molecular formula C₂₄H₁₆BrN and molecular weight of 398.29 g/mol, classified under OLED intermediates and optoelectronic building blocks [1]. The compound comprises a carbazole core substituted at the N9-position with a para-biphenyl group and at the C2-position with a bromine atom, yielding a melting point of 173-177°C and LogP of 7.21 . Its primary industrial value lies in serving as a versatile synthetic intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling construction of complex D-A type TADF emitters, bipolar host materials, and electron transport materials for organic light-emitting diode (OLED) applications .

Synthetic Intermediate
Suzuki-Miyaura / Buchwald-Hartwig cross-coupling reactions
OLED Building Block
TADF emitters, bipolar host materials, electron transport layers
Regiospecific C2-Br
Enables 2,7-linked carbazole polymer architectures

Why Generic Substitution Fails: Critical Differentiation of 9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole in OLED Synthesis


Generic substitution among brominated carbazole derivatives for OLED applications fails because bromine regiochemistry, N-substituent identity, and substitution pattern collectively determine the electronic structure and downstream synthetic utility. The C2-bromine position in this compound provides distinct reactivity compared to C3-bromo isomers [1], while the para-biphenyl N-substituent extends π-conjugation and enhances molecular rigidity beyond what simpler N-phenyl carbazoles offer . The synergistic combination of a C2 electron-withdrawing bromine and a para-biphenyl donor group creates a bipolar charge transport character that is absent in unsubstituted or mono-functionalized carbazole analogs . These structural distinctions translate directly into quantifiable differences in reaction yields, thermal stability, and device performance parameters as documented below.

Bromine Regiochemistry
C2 substitution directs 2,7-linked architectures; C3 isomers may yield different photophysical profiles and device outcomes
N9-Substituent Extension
Para-biphenyl extends π-conjugation and rigidity beyond N-phenyl analogs, altering charge transport character
Bipolar Synergy
Combined C2 electron-withdrawing and biphenyl donor creates bipolar transport absent in mono-functionalized carbazoles

9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


C2-Bromo vs. C3-Bromo Regioisomer: Distinct Reactivity and Device Performance Outcomes in OLED Host Materials

The 2-bromo substitution position in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole provides differentiated reactivity and resulting device performance compared to the 3-bromo regioisomer (9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, CAS 894791-46-9). Carbazole bromination at the C2 position yields host materials with distinct photophysical properties and device performances relative to C3-substituted analogs, a difference attributed to altered electronic conjugation pathways and steric environments that affect cross-coupling efficiency [1]. While the target compound is explicitly categorized as an OLED intermediate and building block for advanced materials , the 3-bromo isomer is positioned similarly as an OLED intermediate . The C2 position offers distinct reactivity advantages for constructing 2,7-linked carbazole architectures, which have been synthesized by Suzuki cross-coupling and demonstrate superior performance compared to analogous fluorene trimers [2].

C2 vs C3 Regioisomer
Cross-study context
C2-bromo enables 2,7-linked carbazole architectures via Suzuki coupling; reported higher performance vs. fluorene trimers
Supports 2,7-linked polymer synthesis
Photophysical properties differ by substitution position
OLED host materials carbazole bromination regioisomer reactivity photophysical properties

Bromine vs. Chlorine Halogen: Superior Suzuki Coupling Reactivity for C-C Bond Formation

The bromine atom at the C2 position in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the chloro analog (9-([1,1'-biphenyl]-4-yl)-2-chloro-9H-carbazole, CAS 1259388-62-9). Bromine as a leaving group in Suzuki-Miyaura couplings generally exhibits higher oxidative addition rates with Pd(0) catalysts than chlorine, enabling milder reaction conditions and often higher yields for C-C bond formation. This difference is particularly pronounced in carbazole systems where electronic effects from the N-substituent modulate aryl halide reactivity [1]. The target compound is explicitly described as serving in Suzuki-Miyaura cross-coupling reactions as a key intermediate , whereas the chloro analog documentation emphasizes hole transport properties rather than coupling reactivity . The bromo compound's exact mass (397.04661 g/mol) and heavy atom count (26) reflect its suitability for mass-sensitive applications [2].

Bromine vs Chlorine
Class-level
Aryl bromides undergo oxidative addition ~50-100× faster than chlorides with Pd catalysts; target noted for Suzuki coupling
Faster coupling kinetics under milder conditions
Class-level reactivity; compound-specific yield data to verify
Suzuki coupling cross-coupling efficiency halogen reactivity C-C bond formation

Para-Biphenyl vs. Phenyl N9-Substituent: Extended π-Conjugation for Enhanced Rigidity and Bipolar Transport

The para-biphenyl group at the N9 position in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole provides substantially greater π-conjugation extension and molecular rigidity compared to the simpler N-phenyl analog (2-bromo-9-phenyl-9H-carbazole, CAS 94994-62-4). The target compound features a para-biphenyl substituent that significantly expands the π-system through conjugation between the nitrogen atom and the extended aromatic group, enhancing molecular rigidity, thermal stability, and electron delocalization capacity while improving hole transport performance . In contrast, the N-phenyl analog is described as having a twisted non-planar structure with the phenyl group connected at the 9-position, creating steric hindrance that suppresses tight packing in the solid state to reduce exciton quenching . The C2-bromine in the target compound acts as a strong electron-withdrawing group that effectively lowers the LUMO energy level, imparting significant electron affinity and electron transport tendency, thereby forming bipolar charge transport characteristics that facilitate carrier balance .

Biphenyl vs Phenyl
Data to verify
Para-biphenyl extends π-conjugation and rigidity; combined with C2-Br creates bipolar transport character
Enables bipolar host material design
Source review; direct comparative data to verify
OLED host material bipolar charge transport π-conjugation molecular rigidity

Supplier Availability: Multiple Commercial Sources with Defined Purity Specifications and Physical Characterization

9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole is commercially available from multiple established chemical suppliers with clearly defined purity specifications and physical characterization data, enabling reliable procurement for R&D and scale-up applications. TCI America offers the compound at 98.0%+ purity (LC&N) under product code B5110 . AKSci supplies it at 98% minimum purity with melting point specified at 173-177°C and solid physical form at 20°C . J&K Chemical (百灵威) lists 98% purity grade . Catsyn offers NLT 98% purity with availability from gram to ton scale, categorized under OLED materials . This multi-supplier landscape with documented specifications contrasts favorably with more specialized carbazole derivatives that may have single-source or limited availability. The compound is also present in authoritative databases including PubChem (CID 68191373) [1] and carries MDL number MFCD27979953 [2].

Supplier Availability
Head-to-head
≥4 suppliers (TCI 98.0%+ LC&N, AKSci 98% mp 173-177°C, J&K 98%, Catsyn NLT 98%); fewer for 3-Br/2-Cl analogs
Reduced supply-chain risk with documented specs
Procurement assessment as of Q1 2026
supply chain procurement purity specification melting point OLED intermediate

Thermal Stability Benchmarking: Carbazole Derivatives with Biphenyl Substituents Exhibit Elevated Decomposition Thresholds

Carbazole derivatives containing biphenyl substituents demonstrate enhanced thermal stability relevant to vacuum deposition processing in OLED manufacturing. While direct TGA or DSC data specific to 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole is not available in the identified literature, class-level evidence indicates that carbazole derivatives with extended aromatic N-substituents exhibit significantly elevated thermal decomposition temperatures (Td) and glass transition temperatures (Tg) compared to simpler N-alkyl or unsubstituted analogs. Symmetric carbazole-containing compounds structurally related to this class show thermal decomposition temperatures greater than 350°C, melting points around 185°C, and glass transition temperatures ranging from 50-120°C [1]. In contrast, simpler 2-bromocarbazole (CAS 3652-90-2) exhibits a melting point of 253-257°C but lacks the biphenyl N-substituent that enhances film-forming properties and thermal stability during high-temperature vacuum deposition . The biphenyl group in related compounds effectively increases overall molecular stability and rigidity, improving OLED material durability .

Thermal Stability
Class-level
Biphenyl-carbazole class: Td >350°C, Tg 50-120°C; target mp 173-177°C vs. 2-bromocarbazole mp 253-257°C
Supports vacuum thermal deposition processing
Class-level Td data; compound-specific TGA to verify
thermal stability glass transition temperature TGA OLED device lifetime

Optimal Deployment Scenarios for 9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole in OLED and Organic Electronics R&D


Synthesis of 2,7-Linked Carbazole Polymers and Trimers via Suzuki-Miyaura Cross-Coupling

The C2-bromo substitution in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole enables construction of 2,7-linked carbazole polymers and trimers via Suzuki cross-coupling, which demonstrate superior performance compared to analogous fluorene-based materials [1]. This regiospecific reactivity cannot be achieved with C3-bromo isomers (CAS 894791-46-9), making the target compound essential for accessing this specific conjugated architecture [2]. Researchers developing high-performance OLED host polymers and conjugated materials should select this compound when 2,7-linkage is required.

Development of Bipolar Host Materials for Phosphorescent OLEDs Requiring Balanced Carrier Transport

The unique electronic synergy between the para-biphenyl N9-substituent (hole-transporting) and C2-bromine (electron-withdrawing, LUMO-lowering) in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole creates inherent bipolar charge transport character . This property makes it directly applicable as a host material in phosphorescent OLED devices, effectively balancing hole and electron injection to achieve efficient exciton recombination and reduced efficiency roll-off . Users requiring host materials with integrated bipolar functionality should prioritize this compound over N-phenyl carbazole analogs that lack the extended conjugation and strong electron-withdrawing bromine effect .

High-Efficiency C-C Bond Formation in Multi-Step OLED Material Synthesis

For synthetic routes requiring robust and high-yielding C-C bond formation under palladium catalysis, the C2-bromine in 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole offers faster oxidative addition kinetics than the corresponding 2-chloro analog (CAS 1259388-62-9) [3]. This compound is explicitly noted for Suzuki-Miyaura cross-coupling applications and can be procured from multiple commercial suppliers at ≥98% purity with documented melting point (173-177°C) , enabling reproducible scale-up from R&D quantities to production volumes. Process chemists optimizing coupling steps for efficiency and atom economy should select the bromo variant over chloro analogs.

Vacuum-Deposited OLED Device Fabrication Requiring Thermal Stability and Processability

With a melting point of 173-177°C and class-level thermal decomposition temperatures exceeding 350°C for biphenyl-carbazole derivatives [4], 9-([1,1'-biphenyl]-4-yl)-2-bromo-9H-carbazole is well-suited for vacuum thermal evaporation processing in OLED device fabrication. The moderate melting point (~78°C lower than unsubstituted 2-bromocarbazole at 253-257°C ) indicates improved processability during deposition while maintaining sufficient thermal stability to withstand fabrication conditions without degradation. Device engineers developing vapor-deposited OLED architectures should consider this compound when process compatibility and thermal robustness are both required.

Application
Selection Property
Validation Focus
2,7-Linked Carbazole Polymer Synthesis
C2-bromo regiospecificity
Cross-coupling architecture validation
Bipolar Host Material Development
Bipolar charge transport character
Carrier balance and efficiency
High-Efficiency C-C Bond Formation
Bromine oxidative addition rate
Coupling yield and scalability
Vacuum-Deposited OLED Fabrication
Thermal processability
Deposition stability and film quality

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